molecular formula C8H7Cl2NOS B13157309 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride

4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride

Katalognummer: B13157309
Molekulargewicht: 236.12 g/mol
InChI-Schlüssel: YIMPLINWSNWLDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The final product is obtained as a hydrochloride salt by treating the chloromethylated thiazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Amino, thio, and alkoxy derivatives of the thiazole compound.

    Oxidation Reactions: Furan-2,5-dione derivatives.

    Reduction Reactions: Dihydrothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole and furan moieties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The furan and thiazole rings contribute to the compound’s binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Furan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different substitution reactions.

    4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-thiazole: Contains a thiophene ring instead of a furan ring, affecting its chemical properties and applications.

Uniqueness

4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole hydrochloride is unique due to the presence of both a chloromethyl group and a furan ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C8H7Cl2NOS

Molekulargewicht

236.12 g/mol

IUPAC-Name

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H6ClNOS.ClH/c9-4-6-5-12-8(10-6)7-2-1-3-11-7;/h1-3,5H,4H2;1H

InChI-Schlüssel

YIMPLINWSNWLDY-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NC(=CS2)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.